Ammonium paratungstate hexahydrate

Description

Properties

CAS No. |

12208-54-7 |

|---|---|

Molecular Formula |

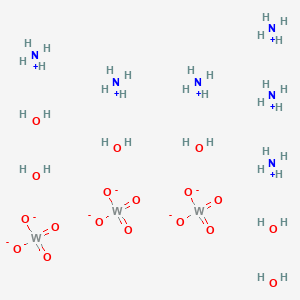

H36N6O18W3 |

Molecular Weight |

959.8 g/mol |

IUPAC Name |

hexaazanium;dioxido(dioxo)tungsten;hexahydrate |

InChI |

InChI=1S/6H3N.6H2O.12O.3W/h6*1H3;6*1H2;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;6*-1;;;/p+6 |

InChI Key |

MOHQRSLFCPBGHQ-UHFFFAOYSA-T |

SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-] |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-] |

Other CAS No. |

12208-54-7 |

Origin of Product |

United States |

Structural and Compositional Characterization Techniques for Ammonium Paratungstate Hexahydrate

Diffraction-Based Structural Elucidation

Diffraction techniques are indispensable for determining the crystalline structure of materials by analyzing how radiation, such as X-rays or electrons, is scattered by the atomic lattice.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of ammonium (B1175870) paratungstate hydrates. researchgate.netammonium-metatungstate.com The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. For APT, XRD is used to distinguish between its various hydrate (B1144303) forms, such as the tetrahydrate, hexahydrate, and decahydrate, which possess different crystal systems. cambridge.orgwikipedia.org The tetrahydrate is monoclinic, while the hexahydrate is reported to be triclinic. cambridge.orgwikipedia.org The powder XRD pattern of a given APT sample can be compared to standard patterns from databases, like the Powder Data File (PDF), to confirm its phase identity. cambridge.org The sharpness and definition of the diffraction peaks also provide information about the material's crystallinity. researchgate.net

The Rietveld refinement method is a powerful analytical procedure applied to powder diffraction data. wikipedia.orgprofex-xrd.org It involves fitting a calculated theoretical diffraction profile to the entire measured experimental pattern using a least-squares approach. wikipedia.org This refinement process allows for the precise determination of detailed structural parameters, including:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. profex-xrd.org

Atomic Coordinates: The positions of the individual atoms within the unit cell.

Phase Quantification: The relative amounts of different crystalline phases in a mixture.

For ammonium paratungstate tetrahydrate, for instance, Rietveld refinement has been used to determine its monoclinic unit cell with high precision. cambridge.org Although specific crystallographic data for the hexahydrate is less commonly published, the same principles apply. By refining the structural model, researchers can achieve a very low discrepancy between the observed and calculated patterns, thus validating the crystal structure. youtube.com

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Ammonium Paratungstate Tetrahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O | Monoclinic | P2₁/n | cambridge.org |

| Ammonium Paratungstate Hexahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·6H₂O | Triclinic | - | wikipedia.org |

| Ammonium Paratungstate Decahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·10H₂O | Orthorhombic | - | cambridge.org |

Electron Diffraction and Synchrotron Powder X-ray Diffraction Studies of Hydrates

While conventional XRD is widely used, other diffraction methods offer enhanced capabilities. Electron diffraction can be employed to determine the crystal structure of very small, micro- or nanocrystalline samples, which may not be suitable for single-crystal X-ray analysis. The molecular structure of a Keggin-type phosphomolybdate, a related polyoxometalate, has been determined by electron diffraction, showcasing the technique's utility in this class of compounds. researchgate.net

Synchrotron Powder X-ray Diffraction (SPXRD) provides significant advantages over laboratory-based XRD due to the high intensity and high resolution of the synchrotron X-ray source. carleton.edu This allows for:

Rapid data collection.

Detection of minor crystalline impurities.

Detailed analysis of subtle structural features and phase transitions.

SPXRD is particularly valuable for in situ studies, where the material's structure is monitored as a function of changing conditions like temperature. For example, in situ high-temperature XRD has been used to study the thermal decomposition of ammonium paratungstate tetrahydrate, revealing the sequence of phase transformations. researchgate.net The high-quality data from synchrotron sources is also ideal for complex structural analyses, such as Rietveld refinement, providing highly accurate structural parameters. arizona.edu

Spectroscopic Investigations

Spectroscopy involves the interaction of electromagnetic radiation with a material to probe its energy levels. It provides complementary information to diffraction by revealing details about chemical bonding, molecular vibrations, and electronic states.

Raman Spectroscopy for Species Identification in Solution and Solid State

Raman spectroscopy is a powerful, non-destructive technique for identifying chemical species based on their unique vibrational modes. niscpr.res.in It is highly effective for characterizing polyoxotungstates like APT in both the solid state and in aqueous solutions. researchgate.net

In the solid state , the Raman spectrum of APT is dominated by vibrations associated with the [H₂W₁₂O₄₂]¹⁰⁻ anion. researchgate.net The most intense bands correspond to the stretching vibrations of the various tungsten-oxygen bonds within the polyoxometalate cage. A strong, characteristic peak observed around 941-950 cm⁻¹ is typically assigned to the symmetric stretching of the terminal W=O bonds. researchgate.net

In aqueous solutions , Raman spectroscopy can be used to monitor the condensation of monomeric tungstate (B81510) ({WO₄}²⁻) species into larger polyanions as the pH is lowered. researchgate.net The technique can confirm the presence of the paratungstate B ion, [H₂W₁₂O₄₂]¹⁰⁻, in the final product crystallized from solution. niscpr.res.inresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~941 - 950 | Symmetric stretch of terminal W=O bonds | researchgate.net |

| ~929 | Terminal W-O vibrations | |

| ~860 - 865 | Asymmetric stretch of W=O bonds | researchgate.netresearchgate.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. It is a standard method for identifying the functional groups present in a compound. For this compound, the FT-IR spectrum provides clear signatures for all its constituent parts: the paratungstate anion, the ammonium cations, and the water of hydration. researchgate.netcore.ac.uk

Key absorption regions in the FT-IR spectrum of APT include:

W-O Vibrations: A series of strong bands typically below 1000 cm⁻¹ are characteristic of the various tungsten-oxygen stretching and bending modes within the [H₂W₁₂O₄₂]¹⁰⁻ framework. core.ac.uk

N-H Vibrations: The ammonium ions (NH₄⁺) show a distinct bending vibration around 1400-1425 cm⁻¹ and stretching vibrations in the region of 3000-3200 cm⁻¹. core.ac.uk

O-H Vibrations: The water of hydration (H₂O) is identified by its bending vibration around 1600-1640 cm⁻¹ and a broad stretching band in the higher wavenumber region, typically 3400-3600 cm⁻¹. core.ac.uk

In situ FT-IR spectroscopy is also used to study the thermal decomposition of APT, for example, by tracking the disappearance of bands related to NH₄⁺ and H₂O and the emergence of bands characteristic of tungsten oxides. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3000 - 3600 | O-H (water) and N-H (ammonium) stretching | core.ac.uk |

| ~1600 - 1640 | H-O-H bending (water) | core.ac.uk |

| ~1400 - 1425 | N-H bending (ammonium) | core.ac.uk |

| Below 1000 | W-O stretching and bending vibrations | core.ac.uk |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and/or electronic structure of an absorbing atom. xrayabsorption.org It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom. libretexts.org For APT, analyzing the tungsten L-edge or K-edge XANES spectrum can confirm the +6 oxidation state of the tungsten atoms. xrayabsorption.org

EXAFS: The EXAFS region provides information about the number, type, and distance of neighboring atoms surrounding the absorbing atom. This can be used to determine the W-O and W-W bond distances within the paratungstate anion.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. ethz.ch When applied to ammonium paratungstate, XPS can identify the constituent elements (W, O, N) and provide their respective binding energies. researchgate.net Shifts in the binding energies of the W core levels (e.g., W 4f) can provide further confirmation of tungsten's +6 oxidation state. researchgate.net XPS is also highly valuable for analyzing the surface chemistry of APT and its transformation products during processes like thermal decomposition. researchgate.net

Mass Spectrometry (MS) and Laser Desorption Ionization Mass Spectrometry (LDI-MS) for Evolved Gas Analysis

Mass Spectrometry (MS) is a powerful analytical technique for identifying the chemical composition of a substance by measuring the mass-to-charge ratio of its ions. When coupled with a method for generating gaseous species from a solid sample, such as heating, it becomes an invaluable tool for Evolved Gas Analysis (EGA). EGA-MS allows for the real-time detection and identification of volatile products released from a material as it is subjected to a controlled temperature program. researchgate.net This is particularly useful in studying the thermal decomposition of this compound, providing insights into the release of ammonia (B1221849) and water.

Laser Desorption Ionization Mass Spectrometry (LDI-MS) is a variant of MS where a laser is used to desorb and ionize the analyte. rsc.org This technique can be applied to the analysis of solid samples directly, often without the need for a matrix, which can reduce spectral interference. rsc.org In the context of APT, LDI-MS could potentially be used to analyze the surface composition and identify any adsorbed species or variations in stoichiometry. Research has shown that LDI-MS is effective for a wide range of analytes, from small molecules to large biomacromolecules. rsc.org

The data obtained from these mass spectrometry techniques can be crucial for understanding the decomposition pathways of this compound and for quality control in industrial processes.

| Technique | Information Obtained | Application to APT Hexahydrate |

| EGA-MS | Identification of evolved gases during thermal decomposition. researchgate.net | Studying the release of ammonia and water to understand decomposition kinetics and mechanisms. |

| LDI-MS | Surface composition and identification of non-volatile components. rsc.org | Analyzing surface purity and detecting potential contaminants or variations in the compound's structure. |

Microscopic and Morphological Analyses

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of solid materials at high magnifications. ammonium-paratungstate.com It operates by scanning a focused beam of electrons over a sample's surface and detecting the signals produced from the electron-atom interactions. ammonium-paratungstate.com For ammonium paratungstate, SEM analysis reveals detailed information about the size, shape, and surface texture of its crystals.

| Feature | Description | Significance for APT |

| Particle Shape | Typically pseudo-octahedral or coffin-shaped crystals. tungsten-powder.com | Influences powder packing, flowability, and dissolution rates. |

| Particle Size | Can be controlled by crystallization parameters. researchgate.net | Affects reactivity and surface area. |

| Surface Topography | Provides details on surface smoothness, roughness, and defects. ammonium-paratungstate.com | Impacts inter-particle friction and catalytic activity. |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the analysis of a material's internal structure and crystallographic details at the nanoscale. shareok.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. This technique is indispensable for examining the nanostructure of materials derived from or related to ammonium paratungstate.

While direct TEM analysis of the bulk APT hexahydrate crystals might be less common due to their size and beam sensitivity, it is crucial for characterizing the nanostructured tungsten oxides and tungsten powders that are produced from its decomposition and reduction. TEM can reveal the size, shape, and distribution of nanoparticles, as well as lattice fringes and defects within the crystal structure. This level of detail is vital for understanding the properties of the resulting nanomaterials, which are used in a wide array of applications, including catalysis and advanced materials.

Elemental and Bulk Compositional Analysis

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a highly sensitive and accurate technique for determining the elemental composition of a sample. wikipedia.orgtaylorandfrancis.com The method involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma. wikipedia.org The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. wikipedia.org The intensity of the emitted light is directly proportional to the concentration of each element. wikipedia.org

For this compound, ICP-AES is a primary method for quantifying the tungsten content and for detecting and quantifying trace metallic impurities. itlinc.com This is essential for quality control, as the purity of the APT directly impacts the quality of the final tungsten products. The technique's ability to perform multi-element analysis simultaneously makes it efficient for a comprehensive purity assessment. whitman.edu

| Element | Purpose of Analysis | Typical Detection Limits |

| Tungsten (W) | To determine the major elemental composition and ensure stoichiometry. | Parts per million (ppm) to parts per billion (ppb) |

| Trace Metals (e.g., Mo, Fe, Na, K) | To quantify impurities that can affect the performance of the final product. | ppm to ppb |

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is another well-established technique for quantitative elemental analysis. wikipedia.org It is based on the principle that atoms in a gaseous state can absorb light at specific wavelengths that are characteristic of each element. wikipedia.org In AAS, a sample is atomized, typically by a flame or a graphite (B72142) furnace, and a beam of light from a source lamp containing the element of interest is passed through the atomic vapor. libretexts.org The amount of light absorbed is proportional to the concentration of the analyte.

AAS is highly specific and sensitive, making it suitable for determining the concentration of specific metallic elements in ammonium paratungstate. ej-eng.org It is often used to verify the concentration of major elements and to quantify trace and ultra-trace impurities. libretexts.org While ICP-AES offers the advantage of simultaneous multi-element analysis, AAS can provide excellent accuracy and lower detection limits for certain elements. libretexts.org The choice between AAS and ICP-AES often depends on the specific elements to be analyzed, the required detection limits, and laboratory throughput needs.

| Analytical Parameter | Flame AAS | Graphite Furnace AAS (ET-AAS) |

| Sensitivity | Generally in the parts per million (ppm) range. | 2-3 orders of magnitude higher than flame AAS, in the low µg/L range. wikipedia.org |

| Sample Type | Primarily solutions. libretexts.org | Solids, liquids, and gases can be analyzed directly. wikipedia.org |

| Application for APT | Routine analysis of major and minor elements. | Ultra-trace elemental analysis for high-purity applications. |

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis (EPMA) is a non-destructive technique used to determine the precise elemental composition of small volumes of solid materials. wikipedia.org The method involves bombarding a sample with a focused, high-energy electron beam, which causes the atoms in the sample to emit characteristic X-rays. wikipedia.orgub.edu By measuring the wavelengths and intensities of these X-rays using wavelength-dispersive spectrometers (WDS), a highly accurate quantitative analysis of the elements present (from beryllium to uranium) can be achieved. ub.eduwisc.edu

In the context of this compound, EPMA serves to verify the stoichiometry of the compound, ensuring the correct ratios of tungsten, oxygen, and nitrogen. It can detect impurities and compositional variations at the micrometer scale. ub.edunih.gov The technique provides quantitative data, typically expressed in weight percent (wt%) or atomic percent of the constituent elements. While EPMA is fundamentally similar to Energy-Dispersive X-ray Spectroscopy (EDS)—a technique also used for APT analysis—it is distinguished by its use of WDS, which offers superior spectral resolution and lower detection limits, making it ideal for precise quantitative measurements. ub.eduresearchgate.netcarleton.edu

The table below shows the theoretical elemental composition of this compound ((NH₄)₁₀[H₂W₁₂O₄₂]·6H₂O), representing the type of data that would be obtained from an EPMA analysis. Note that hydrogen (H) is not typically detectable by EPMA.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight per Element ( g/mol ) | Weight Percent (wt%) |

| Tungsten | W | 183.84 | 12 | 2206.08 | 70.36% |

| Oxygen | O | 15.999 | 48 | 767.952 | 24.50% |

| Nitrogen | N | 14.007 | 10 | 140.07 | 4.47% |

| Hydrogen | H | 1.008 | 52 | 52.416 | 1.67% |

| Total | 3166.518 | 100.00% |

This table presents the calculated theoretical elemental composition. Actual EPMA results would be compared against these values to confirm sample purity and stoichiometry.

Surface Area and Porosity Characterization (e.g., BET, Nitrogen Adsorption)

The specific surface area and porosity of ammonium paratungstate are critical physical properties that influence its dissolution rate, reactivity, and performance in catalytic applications. The Brunauer-Emmett-Teller (BET) method is the most common technique for determining specific surface area. wikipedia.orglibretexts.org

The BET technique involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (77 K). wikipedia.org By measuring the amount of gas adsorbed at various pressures, an adsorption-desorption isotherm is generated. anton-paar.com The BET theory is applied to this data, specifically in the relative pressure (P/P₀) range of 0.05 to 0.35, to calculate the volume of gas required to form a single layer (a monolayer) on the entire surface of the solid. anton-paar.com Knowing the cross-sectional area of the adsorbate molecule (0.162 nm² for nitrogen), the total surface area of the material can be accurately calculated. libretexts.org

Research has shown that the surface area of ammonium paratungstate can vary depending on synthesis conditions. These variations can impact how the material transforms into tungsten oxides and subsequently into tungsten metal powder.

| Parameter | Reported Value(s) | Technique | Significance |

| Specific Surface Area (SBET) | 24.6 m²/g to 46.7 m²/g | BET, Nitrogen Adsorption | Indicates a relatively high surface area, which can enhance reactivity in thermal decomposition processes. researchgate.net |

| Isotherm Profile | Type III (Typical) | Nitrogen Adsorption | Suggests the simultaneous formation of monolayer, bilayer, and subsequent layers, characteristic of adsorbents with a wide distribution of pore sizes. researchgate.net |

This table summarizes research findings on the surface area of ammonium paratungstate hydrate.

Dynamic Light Scattering (DLS) for Particle Size Distribution in Dispersions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and molecules dispersed in a liquid. microtrac.comhoriba.com The method is based on the principle of Brownian motion, where particles move randomly due to collisions with solvent molecules. nih.gov Smaller particles diffuse more rapidly, while larger particles move more slowly. nih.gov

In a DLS experiment, a laser illuminates the dispersion, and the scattered light is detected by a photomultiplier. The rapid fluctuations in the intensity of the scattered light contain information about the particles' diffusion speed. usp.org An autocorrelator analyzes these intensity fluctuations over time to generate an autocorrelation function. horiba.com This function is then used to calculate the translational diffusion coefficient (D), which is related to the hydrodynamic diameter of the particles through the Stokes-Einstein equation. usp.org

DLS is particularly well-suited for characterizing nanoparticles and submicron materials. horiba.com The technique provides the average hydrodynamic size (often reported as the Z-average) and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. usp.org While some APT production methods may yield larger crystals (e.g., an average size of 61.7 µm for a specific tetrahydrate), DLS is most effective for analyzing the finer particles often used as precursors or produced through milling processes. researchgate.netmicrotrac.com

| Parameter | Description | Typical Reported Value | Significance |

| Z-Average (d.nm) | Intensity-weighted mean hydrodynamic diameter. | Varies with synthesis/milling | Represents the central value of the particle size distribution. |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. Values < 0.1 indicate a monodisperse (narrow) distribution. | 0.1 - 0.4 | Indicates the uniformity of the particle population in the dispersion. |

| Peak 1 Size (d.nm) | The size of the primary particle population. | Varies | Identifies the main particle fraction. |

| Peak 1 % Intensity | The percentage of scattered light contributed by the primary population. | > 95% (for a uniform sample) | Shows the dominance of the main particle fraction. |

This table illustrates a representative data output from a DLS analysis of a dispersed ammonium paratungstate sample, demonstrating key parameters used to assess particle size distribution.

Thermal Decomposition Pathways and Phase Transformations

Thermogravimetric Analysis (TG/DTG) and Differential Scanning Calorimetry (DSC) in Atmosphere-Controlled Environments

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal decomposition of ammonium (B1175870) paratungstate by monitoring mass loss and heat flow as a function of temperature. These analyses reveal a multi-step decomposition process that varies significantly with the atmospheric conditions. mpg.deresearchgate.net

The decomposition is generally characterized by a series of endothermic and exothermic events. researchgate.netresearchgate.net The initial steps, involving the release of water and ammonia (B1221849), are typically endothermic, absorbing heat from the environment. researchgate.net Conversely, subsequent phase transformations, such as the crystallization of tungsten trioxide (WO₃), are marked by exothermic peaks in DSC curves. researchgate.net

In a study on ammonium paratungstate tetrahydrate, the decomposition in air was shown to involve three endothermic steps and one exothermic step. researchgate.net The initial endothermic event corresponds to the release of crystal water. researchgate.net Subsequent endothermic steps involve the release of ammonia. researchgate.net

The atmosphere has a profound effect on the thermal events. For instance, in an oxidizing atmosphere like air, the ammonia released during decomposition can combust. This combustion is an exothermic reaction that can cause the corresponding peaks in the Differential Thermal Analysis (DTA) to shift from endothermic to exothermic. core.ac.uk In contrast, decomposition in an inert atmosphere shows distinct endothermic steps associated with the release of ammonia and water. mpg.decore.ac.uk

The table below summarizes the typical decomposition steps observed through TG/DSC analysis under different atmospheres.

| Atmosphere | Temperature Range (°C) | Observed Events (based on APT·4H₂O) |

| Oxidizing (e.g., Air) | < 220 | Release of crystal water (endothermic). researchgate.net |

| 220 - 320 | Release of ammonia and structural water (endothermic), often accompanied by the exothermic combustion of NH₃. researchgate.netcore.ac.uk | |

| > 320 | Crystallization of tungsten oxides (exothermic). researchgate.net | |

| Inert (e.g., Nitrogen, Helium) | < 200 | Release of crystal water. core.ac.ukresearchgate.net |

| 200 - 380 | Formation of an amorphous phase with release of NH₃ and H₂O (endothermic). core.ac.ukresearchgate.net | |

| 380 - 600 | Crystallization of hexagonal WO₃ followed by transformation to monoclinic WO₃ (exothermic). core.ac.ukresearchgate.net | |

| Reducing (e.g., Hydrogen) | Variable | Stepwise reduction leading to the formation of tungsten bronzes and lower oxides. mpg.de |

Evolved Gas Analysis (EGA) and Mass Spectrometry (MS) of Gaseous Products

Evolved Gas Analysis (EGA), frequently coupled with Mass Spectrometry (MS), provides detailed insight into the specific gaseous species released during the thermal decomposition of ammonium paratungstate. wikipedia.orgeag.com This technique allows for the precise identification and quantification of evolved gases like water (H₂O) and ammonia (NH₃) at each stage of the decomposition process. researchgate.net

TA-MS studies show distinct ion current signals corresponding to the mass-to-charge ratios (m/z) of the evolved molecules. The primary signals monitored are typically m/z = 18 for H₂O and m/z = 17 for NH₃ (with m/z = 15 also indicating NH₃ fragmentation). researchgate.netacs.org

Analysis of the decomposition of (NH₄)₁₀[H₂W₁₂O₄₂]·2.5H₂O in air using TA-MS reveals the sequential release of water and ammonia. researchgate.net The initial mass loss is dominated by the evolution of water, followed by overlapping stages where both ammonia and water are released. researchgate.net

Under oxidizing conditions, the EGA-MS data becomes more complex. The combustion of ammonia, catalyzed by the newly formed tungsten oxide, produces nitrogen oxides. core.ac.uk Mass spectrometry can detect the formation of nitrous oxide (N₂O) and nitric oxide (NO), with N₂O being more prevalent at temperatures below 400°C and NO forming at higher temperatures. core.ac.uk

In inert atmospheres, the EGA-MS profiles are more straightforward, showing primarily the evolution of water and ammonia as the compound decomposes. core.ac.uk

In-situ Structural Evolution Studies During Thermolysis (e.g., using XRD, XAS)

In-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) are invaluable for tracking the crystallographic phase transformations that occur in real-time as ammonium paratungstate is heated. These techniques allow for the identification of transient and intermediate phases that are crucial for understanding the complete decomposition mechanism. mpg.de

Studies on ammonium paratungstate tetrahydrate show a clear structural evolution during thermolysis. The initial crystalline structure of APT is lost as it dehydrates and begins to release ammonia, leading to the formation of an X-ray amorphous intermediate phase. mpg.deresearchgate.net

The subsequent structural evolution is highly dependent on the atmosphere:

In oxidizing and inert atmospheres , the amorphous phase eventually crystallizes to form tungsten oxides. In-situ XRD studies have identified the initial formation of a hexagonal tungsten trioxide (h-WO₃) phase from the amorphous intermediate. core.ac.ukresearchgate.net At higher temperatures, this metastable hexagonal phase transforms into the more stable monoclinic tungsten trioxide (m-WO₃). core.ac.ukresearchgate.net

In reducing atmospheres , the decomposition pathway leads to different structures. The partial reduction of APT can result in the formation of hexagonal ammonium tungsten bronze (HATB), (NH₄)ₓWO₃₋ᵧ. mpg.deresearchgate.net This phase is characterized by a tunnel-like structure that can accommodate ammonium ions. researchgate.net Further reduction at higher temperatures can lead to various lower tungsten oxides. mpg.de

The table below outlines the general structural evolution of APT during thermal decomposition as observed by in-situ diffraction and spectroscopy.

| Temperature Stage | Phase Evolution (based on APT·4H₂O) |

| Initial (Ambient to ~200°C) | Crystalline Ammonium Paratungstate Hydrate (B1144303) → Dehydrated Ammonium Paratungstate. mpg.deresearchgate.net |

| Intermediate (~200°C to ~380°C) | Dehydrated APT → Amorphous Phase / Ammonium Hydrogen Paratungstate. researchgate.netcore.ac.uk |

| Final (>380°C) | Amorphous Phase → Hexagonal WO₃ / Ammonium Tungsten Bronze (HATB) → Monoclinic WO₃ / Lower Tungsten Oxides. mpg.decore.ac.uk |

Decomposition Mechanisms Under Controlled Atmospheres

The specific chemical reactions and physical transformations during the thermal decomposition of ammonium paratungstate are dictated by the composition of the surrounding gas environment.

(NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O → 12 WO₃ + 10 NH₃ + 10 H₂O wikipedia.org

When heated in an inert gas like nitrogen or helium, the decomposition proceeds without the combustion of ammonia. The process involves several distinct steps:

Release of crystal water to form dehydrated APT. core.ac.ukresearchgate.net

Simultaneous release of ammonia and structural water, leading to the collapse of the crystal structure into an amorphous phase. core.ac.ukresearchgate.net

Crystallization of hexagonal tungsten bronze (HATB) or hexagonal WO₃ (h-WO₃) from the amorphous phase at temperatures between 370-450°C. core.ac.uk

Transformation of the metastable hexagonal WO₃ into the stable monoclinic WO₃ at temperatures between 500-600°C. core.ac.ukresearchgate.net

The final product in an inert atmosphere is also monoclinic WO₃, but its formation occurs at a higher temperature compared to decomposition in air. core.ac.uk

In a reducing atmosphere containing gases like hydrogen or propene, the decomposition pathway is significantly altered, leading to the formation of reduced tungsten species. Instead of forming stoichiometric WO₃, the process yields tungsten bronzes and various non-stoichiometric tungsten oxides, often referred to collectively as "blue tungsten oxide". mpg.detungsten-powder.com

The initial stages of water and ammonia loss are similar, but the subsequent high-temperature reactions involve the reduction of the tungsten centers. In-situ studies have shown the formation of hexagonal ammonium tungsten bronze (HATB) as a key intermediate. mpg.deresearchgate.net The general formula for these reduced oxides is often given as HₓWO₃ or WOₓ where x is less than 3. mpg.de

Calcination in a weakly reducing atmosphere can produce a mixture of oxides such as WO₂.₉, WO₂.₇₂, and small amounts of WO₃ and WO₂. tungsten-powder.com If a strong reducing agent like pure hydrogen is used at sufficiently high temperatures, the tungsten trioxide intermediate can be fully reduced to elemental tungsten powder. wikipedia.org The surface of oxide particles formed in a propene-containing atmosphere has been observed to be smooth with rifts. mpg.de

Formation and Transformation of Intermediate Tungsten Oxide Phases

The decomposition of ammonium paratungstate hexahydrate, with the chemical formula (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O, into tungsten oxides is not a direct conversion but a series of sequential steps involving the formation of several intermediate compounds. wikipedia.org

Amorphous Phases

The initial stages of APT decomposition, typically occurring between 200°C and 380°C in an inert atmosphere, involve the loss of crystal water and ammonia. This leads to the collapse of the crystalline structure of APT and the formation of an amorphous intermediate phase. core.ac.ukresearchgate.net This amorphous phase is a result of the removal of ammonium ions, which causes the previously separated metatungstate ions to connect, leading to a disordered arrangement of the WO₆ octahedra. core.ac.uk Studies have shown that this amorphous phase is a precursor to the subsequent crystallization of various tungsten oxide phases. core.ac.ukresearchgate.net Specifically, between 220°C and 320°C, a substance often referred to as "amorphous ammonium tungstate" is formed as ammonia and water are liberated. researchgate.net

Hexagonal Ammonium Tungsten Bronze Formation

Under certain conditions, particularly in reducing or inert atmospheres, a hexagonal ammonium tungsten bronze (HATB) phase, (NH₄)ₓWO₃, is formed. core.ac.ukrsc.orgrsc.org For instance, the reduction of APT in hydrogen can lead to the formation of (NH₄)ₓWO₃ where x is approximately 0.25. rsc.orgrsc.org This phase is isostructural with other hexagonal tungsten bronzes formed by alkali metals like potassium and rubidium. rsc.orgrsc.org The formation of this bronze is a key intermediate step in the pathway to tungsten metal. It is a relatively stable intermediate, existing in a temperature range of 250-550°C during the reduction of APT. researchgate.net The formation of HATB or hexagonal WO₃ (h-WO₃) from the amorphous phase typically occurs between 370°C and 450°C. core.ac.uk

Pyrochlore-type Tungsten Oxide Intermediates

In some synthesis routes, particularly during hydrothermal synthesis from a precursor solution containing the paratungstate B cluster, a metastable intermediate with a cubic pyrochlore (B1171951) structure, WO₃·0.5H₂O, is formed. researchgate.netresearchgate.net This pyrochlore phase subsequently transforms into the more stable hexagonal ammonium tungsten bronze. researchgate.netresearchgate.net The presence of the paratungstate B cluster, [H₂W₁₂O₄₂]¹⁰⁻, at the point of crystallization directs the formation of this pyrochlore intermediate. researchgate.netresearchgate.net

Monoclinic Tungsten Trioxide Formation

Upon further heating in an oxidizing atmosphere, the intermediate phases transform into tungsten trioxide (WO₃). The specific crystalline form of WO₃ depends on the temperature. Initially, a hexagonal form of WO₃ (h-WO₃) may form at around 400°C. tungsten-powder.com As the temperature increases to about 500°C, this can transform into a triclinic or, more commonly, a stable monoclinic (m-WO₃) modification. core.ac.uktungsten-powder.com The complete conversion of APT to WO₃ is generally achieved at temperatures around 600°C. wikipedia.org The formation of monoclinic WO₃ is an exothermic process. researchgate.net

The phase transformation sequence in air can be summarized as follows:

< 240°C: Conversion to ammonium metatungstate (AMT). tungsten-powder.com

300-350°C: Formation of an amorphous ammonium tungsten bronze (ATB). tungsten-powder.com

~400°C: Emergence of hexagonal WO₃. tungsten-powder.com

~500°C: Formation of triclinic/monoclinic WO₃. tungsten-powder.com

Stepwise Reduction to Tungsten Metal through Intermediate Oxides (e.g., W₄O₁₁, WO₂)

The reduction of tungsten oxides to tungsten metal (W) is a stepwise process that proceeds through several lower tungsten oxides. This reduction typically occurs at higher temperatures and under a hydrogen atmosphere. The generally accepted sequence of reduction at high temperatures is:

WO₃ → WO₂.₉ → W₁₈O₄₉ → WO₂ → W

Kinetic Modeling and Activation Energy Determination of Decomposition Reactions

The thermal decomposition of ammonium paratungstate is a complex heterogeneous reaction, and its kinetics have been the subject of numerous studies to optimize the production of tungsten-based materials. Kinetic modeling helps in understanding the reaction mechanisms and determining the rate-controlling steps.

The decomposition process can be described by a series of distinct kinetic steps. For instance, the decomposition of APT tetrahydrate to tungsten trioxide has been modeled as a six-step process, where the initial steps are best described as nth-order consecutive reactions, while at higher temperatures, a two-dimensional diffusion mechanism becomes the rate-determining step. researchgate.net

The activation energy (Ea), a critical parameter in kinetic studies, represents the minimum energy required for a reaction to occur. Various methods are employed to determine the activation energy for the different stages of APT decomposition. The Kissinger method is a common approach used for analyzing data from non-isothermal thermogravimetric analysis (TGA). mdpi.com By measuring the temperature at which the reaction rate is maximum (Tₘ) at different heating rates (Φ), a plot of ln(Φ/Tₘ²) versus 1/Tₘ allows for the calculation of the activation energy. mdpi.com

For the thermal decomposition of ammonium heptamolybdate, a related polyoxometalate, activation energies have been determined for its decomposition reactions in both air and inert atmospheres. researchgate.net Similarly, kinetic models have been developed for the decomposition of ammonia, a key gaseous product of APT decomposition, under chemical vapor deposition (CVD) conditions. chemrxiv.org These studies show that the decomposition of ammonia is often kinetically limited rather than reaching thermodynamic equilibrium. chemrxiv.org

The table below summarizes the different intermediate phases formed during the thermal decomposition of this compound under various conditions.

| Temperature Range (°C) | Atmosphere | Intermediate/Final Product(s) |

| 200 - 380 | Inert | Amorphous Phase core.ac.ukresearchgate.net |

| 250 - 550 | Reducing (H₂) | Hexagonal Ammonium Tungsten Bronze ((NH₄)ₓWO₃) researchgate.net |

| Hydrothermal | Aqueous | Pyrochlore-type Tungsten Oxide (WO₃·0.5H₂O) researchgate.netresearchgate.net |

| 400 | Air | Hexagonal Tungsten Trioxide (h-WO₃) tungsten-powder.com |

| 500 - 600 | Air | Monoclinic Tungsten Trioxide (m-WO₃) core.ac.uktungsten-powder.com |

| > 600 | Reducing (H₂) | W₄O₁₁, WO₂, W tungsten-powder.com |

Stoichiometric Elucidation of Decomposition Pathways

The thermal decomposition of this compound, (NH₄)₁₀[H₂W₁₂O₄₂]·6H₂O, is a complex, multi-stage process involving a series of overlapping dehydration, deammoniation, and phase transformation steps. The elucidation of its stoichiometric pathways has been the subject of detailed research, employing techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), mass spectrometry (MS), and X-ray diffraction (XRD). These studies reveal that the decomposition does not follow a single reaction but proceeds through several intermediate compounds.

However, detailed analysis shows the process is significantly more intricate. The decomposition pathway involves the formation of intermediates such as ammonium metatungstate (AMT) and various ammonium tungsten bronze (ATB) phases before the final formation of tungsten oxides. tungsten-powder.comresearchgate.net

The process can be broken down into several key stages, each characterized by specific mass losses corresponding to the evolution of water (H₂O) and ammonia (NH₃).

Stage 1: Dehydration The initial stage involves the release of water of crystallization. Research indicates this occurs at relatively low temperatures, typically starting below 100°C and continuing up to approximately 200°C. researchgate.netresearchgate.net The initial loss often corresponds to the more loosely bound water molecules. For instance, a four-step decomposition model identified an initial loss of two water molecules.

Stage 2: Formation of Ammonium Metatungstate (AMT) and Ammonium Tungsten Bronze (ATB) As the temperature increases, typically in the range of 210°C to 350°C, the compound undergoes a more profound transformation. tungsten-powder.comtungsten-powder.com This stage is characterized by the simultaneous loss of both ammonia and the remaining water molecules. This leads to the formation of an intermediate amorphous phase, which is often identified as ammonium metatungstate (AMT) or an ammonium tungsten bronze (ATB). tungsten-powder.comtungsten-powder.com One study identified a transition from APT to AMT in the 210-265°C range, corresponding to a loss of four ammonia molecules and four water molecules. tungsten-powder.com

Stage 3: Decomposition of Intermediates and Formation of Hexagonal WO₃ Between 350°C and 500°C, the intermediate structures (AMT/ATB) decompose further, releasing the remaining ammonia and water. tungsten-powder.comcore.ac.uk This decomposition leads to the crystallization of a metastable hexagonal form of tungsten trioxide (h-WO₃) at around 400°C. tungsten-powder.com

Stage 4: Transformation to Stable Tungsten Trioxide In the final stage, above 500°C, the metastable hexagonal WO₃ transforms into the more stable triclinic or monoclinic crystalline form of tungsten trioxide (m-WO₃). tungsten-powder.comcore.ac.uk This phase transformation is typically complete by around 600°C. wikipedia.orgtungsten-powder.com

The following tables provide a detailed summary of the research findings on the stoichiometric pathways and phase transformations during the thermal decomposition of ammonium paratungstate.

Table 1: Summary of Thermal Decomposition Stages of Ammonium Paratungstate

Table 2: Proposed Stoichiometric Reactions in APT Decomposition

Table 3: List of Chemical Compounds

Advanced Materials Synthesis Utilizing Ammonium Paratungstate Hexahydrate As Precursor

Fabrication of High-Purity Tungsten Metal and Tungsten Alloys

The synthesis of high-purity tungsten metal from ammonium (B1175870) paratungstate hexahydrate is a well-established industrial process. The initial step involves the thermal decomposition of APT at temperatures around 600 °C, which yields tungsten trioxide (WO₃). wikipedia.orgammonium-paratungstate.com This process is described by the following idealized equation:

(NH₄)₁₀(H₂W₁₂O₄₂)·4H₂O → 12 WO₃ + 10 NH₃ + 10 H₂O wikipedia.org

The resulting tungsten trioxide is then reduced in a hydrogen atmosphere to produce elemental tungsten powder. wikipedia.orgtungsten-powder.comammonium-paratungstate.com The equation for this reduction is:

WO₃ + 3 H₂ → W + 3 H₂O wikipedia.org

The purity of the final tungsten metal is directly influenced by the purity of the initial APT. chinatungsten.com Methods such as recrystallization are employed to produce high-purity APT, ensuring the final tungsten product meets stringent quality standards for applications like doped tungsten wire and tungsten alloy wire. chinatungsten.com Furthermore, scrap tungsten alloys can be recycled to produce APT through processes like anodic dissolution, which can then be re-introduced into the production cycle for tungsten metal. researchgate.net

The properties of the resulting tungsten powder, such as grain size, can be influenced by doping the APT with elements like sodium. Sodium-doped ammonium paratungstate is used to produce coarse-grain tungsten trioxide, which in turn yields coarse-grain tungsten powder. ctia.com.cn

Production of Tungsten Carbides (WC) for Hard Materials and Catalysis

Ammonium paratungstate hexahydrate is a critical precursor for the production of tungsten carbide (WC), a material renowned for its exceptional hardness, wear resistance, and high melting point, making it indispensable for hardmetal industries. noahchemicals.comcolab.wsresearchgate.net Tungsten carbide is also gaining attention for its catalytic properties, exhibiting platinum-like behavior in various chemical reactions. udemedellin.edu.cocapes.gov.brnih.gov

The conventional method for producing tungsten carbide involves the carburization of tungsten metal powder, which is itself derived from APT. acs.orgdiva-portal.org However, alternative synthesis routes are being explored to produce nanostructured and more reactive WC powders at lower temperatures. colab.wsresearchgate.net One such method involves the direct gas-solid reaction of APT in a mixed hydrogen (H₂) and methane (B114726) (CH₄) atmosphere. colab.wsscielo.br This process can yield pure, nanostructured WC with high surface area, making it suitable for high-quality cemented carbides and as a more selective catalyst. colab.wsresearchgate.net Research has shown that pure WC powders with crystallite sizes around 15.8 nm can be obtained at temperatures as low as 850°C. scielo.br

The catalytic applications of tungsten carbide are diverse, with studies focusing on its use in hydrogenation and hydrodeoxygenation reactions. udemedellin.edu.co The material's electronic structure, which resembles that of platinum near the Fermi level, is believed to be the reason for its catalytic activity. nih.gov Tungsten carbide has also been investigated as a catalyst for CO₂ hydrogenation. nih.gov

Synthesis of Tungsten Oxides with Controlled Polymorphs and Morphologies

This compound serves as a versatile precursor for the synthesis of various tungsten oxides with controlled crystal structures (polymorphs) and shapes (morphologies). tungsten-powder.com The thermal decomposition of APT in air at different temperatures leads to the formation of different tungsten oxide phases. tungsten-powder.com The purity and crystal form of the initial APT can influence the polymorph and purity of the resulting tungsten trioxide. tungsten-powder.com

Hexagonal and Monoclinic Tungsten Trioxide

Both hexagonal tungsten trioxide (h-WO₃) and monoclinic tungsten trioxide (γ-WO₃) can be synthesized using APT as a precursor. The thermal decomposition of APT in air, when heated to approximately 400°C, can produce hexagonal WO₃. tungsten-powder.com Further heating to around 500°C will convert it to the more stable triclinic (a distorted monoclinic) form of tungsten trioxide. tungsten-powder.com

Hydrothermal methods also allow for the synthesis of these polymorphs. For instance, hexagonal WO₃ microspheres can be synthesized via a hydrothermal method using APT and hydrochloric acid. chinatungsten.com The crystal structure of WO₃ plays a significant role in its properties, with the hexagonal structure being particularly interesting for electrochemical applications due to its open tunnel structure. chinatungsten.comunict.it It is also possible to create heterostructures with both hexagonal and monoclinic phases, which can enhance electrochemical performance. unict.it

Tungsten Blue Oxides

Tungsten blue oxides (TBO), which are non-stoichiometric tungsten oxides with the general formula WO₃₋ₓ, are important intermediates in tungsten processing. researchgate.net They can be produced by the controlled reduction of ammonium paratungstate. tungsten-powder.comammonium-paratungstate.com Common methods include the closed calcination of APT or its mild reduction in a hydrogen atmosphere. tungsten-powder.com

The process of forming blue tungsten oxide from APT involves several stages. Initially, APT loses water, then ammonia (B1221849), to form ammonium metatungstate (AMT). tungsten-powder.com Further heating leads to the decomposition of AMT and the formation of blue tungsten oxide, which can include phases like ammonium tungsten bronze (ATB). tungsten-powder.com A self-reduction method has also been developed where the ammonia produced during the thermal decomposition of APT is further decomposed into nitrogen and hydrogen, with the hydrogen then reducing the tungsten trioxide to blue tungsten oxide. google.comchinatungsten.com

Precursor for Ammonium Metatungstate (AMT) and Other Isopolytungstates

Ammonium paratungstate is the primary raw material for producing ammonium metatungstate (AMT), another crucial tungsten compound. noahchemicals.comsamaterials.comtungsten-powder.com The most common method for this conversion is the thermal decomposition of APT. tungsten-powder.com When APT is heated to temperatures between 220 and 280 degrees Celsius, it loses some of its ammonia and water content, transforming into AMT. noahchemicals.comacs.org This process is a solid-phase transition. tungsten-powder.com

The ideal temperature range for this conversion is generally considered to be between 210°C and 265°C. tungsten-powder.com The resulting AMT is highly water-soluble and can be dissolved and recrystallized to obtain a high-purity product. noahchemicals.comtungsten-powder.com AMT can also be produced from APT through chemical methods, such as adding a mineral acid like nitric acid to a solution or slurry of APT. acs.org

Development of Mixed Metal Oxide Systems (e.g., Mo, W) for Catalytic Applications

This compound can be utilized in the synthesis of mixed metal oxide systems, which are of significant interest for various catalytic applications. These systems often combine tungsten with other transition metals, such as molybdenum, to create materials with enhanced catalytic properties.

While the provided search results primarily focus on tungsten-based materials derived from APT, the principles of using metal salt precursors can be extended to the synthesis of mixed metal oxides. For example, co-precipitation or sol-gel methods could be employed, where a solution containing both ammonium paratungstate and a salt of another metal (e.g., ammonium molybdate) is used. The subsequent thermal treatment would lead to the formation of a mixed Mo-W oxide. The catalytic activity of such materials is often superior to that of the individual oxides due to synergistic effects between the different metal centers.

Applications in Catalysis and Electrochemistry

Heterogeneous Catalysis Research

Catalysts derived from ammonium (B1175870) paratungstate hexahydrate are integral to numerous heterogeneous catalytic reactions, spanning from petrochemical production to environmental remediation.

While not directly used as a catalyst in the polymerization of ethylene (B1197577) and propylene (B89431), catalysts derived from ammonium paratungstate play a role in the broader scope of petrochemical processes. A notable application is in the chemical recycling of polyethylene (B3416737) (PE). A tandem catalysis strategy has been developed to convert polyethylene into propylene, the monomer for polypropylene (B1209903) (PP). nih.gov This process involves the disassembly of the polyethylene chain through ethenolysis, a reaction that can be catalyzed by both homogeneous and heterogeneous catalysts. nih.gov While specific tungsten-based catalysts derived from APT for this direct conversion are a subject of ongoing research, the principle highlights the potential for tungsten compounds in olefin metathesis and isomerization reactions, which are key to converting PE to valuable products like propylene. nih.gov

A semi-continuous process for this conversion has demonstrated high selectivity to propylene (≥94%) by continuously removing the product from the reaction mixture. nih.gov

Table 1: Tandem Catalytic Conversion of Polyethylene to Propylene

| Parameter | Value | Reference |

| Feedstock | Polyethylene (PE) | nih.gov |

| Product | Propylene | nih.gov |

| Catalytic Strategy | Tandem catalysis (olefin metathesis and isomerization) | nih.gov |

| Selectivity to Propylene (semi-continuous process) | ≥94% | nih.gov |

Tungsten-based catalysts are known for their activity in various oxidation reactions. While specific studies focusing solely on the use of ammonium paratungstate hexahydrate-derived catalysts for the oxidation of symmetrical sulfides are not extensively detailed in the provided search results, the broader class of tungsten compounds, particularly heteropolytungstates, are recognized for their efficacy in oxidation reactions. mdpi.com These complex polyoxometalates can be synthesized using APT as a tungsten source and are employed as catalysts in numerous organic syntheses. mdpi.com

Tungsten sulfides, often prepared from precursors like ammonium paratungstate, are essential components of hydrotreating catalysts used in petroleum refining. mdpi.com Hydrocracking is a critical process that combines catalytic cracking and hydrogenation to convert heavy petroleum fractions into more valuable, lower-boiling products such as gasoline and jet fuel. dergipark.org.tr This process is typically carried out at high pressures (35-200 atm) and temperatures (300-450 °C) using bifunctional catalysts that possess both acidic sites for cracking and metal sites for hydrogenation/dehydrogenation. dergipark.org.tr

While platinum supported on zeolites is a common hydrocracking catalyst, tungsten-based materials, often in combination with other metals like nickel or cobalt, are also widely used, particularly for their high hydrogenation activity and sulfur tolerance. mdpi.comdergipark.org.tr

Hydrogenolysis, a related reaction that involves the cleavage of chemical bonds by hydrogen, is also catalyzed by metals such as nickel, cobalt, and tungsten. dergipark.org.tr Tungsten-based catalysts have been investigated for the production of substitute natural gas (SNG) through hydromethanation. dergipark.org.tr Furthermore, organometallic complexes of molybdenum and tungsten have emerged as effective catalysts for the hydrogenation of ketones, proceeding through an ionic hydrogenation mechanism.

Ammonium paratungstate can also be used to produce hexagonal tungsten trioxide (h-WO3) microspheres, which have shown significant catalytic activity in the hydrogenation of styrene (B11656) under mild conditions when used as a support for a palladium catalyst. chinatungsten.com

Table 2: Typical Operating Conditions for Hydrocracking

| Parameter | Range | Reference |

| Pressure | 35–200 atm | dergipark.org.tr |

| Temperature | 300–450 °C | dergipark.org.tr |

| Catalyst Type | Bifunctional (e.g., Pt/Zeolite, Ni-W/Alumina-Silica) | dergipark.org.tr |

Mixed metal oxides containing tungsten, which can be synthesized from ammonium paratungstate, are effective catalysts for the partial oxidation of light alkenes. These reactions are crucial for the production of valuable oxygenated chemicals. The specific performance of these catalysts depends on the composition and structure of the mixed metal oxide.

Photocatalysis and Photoelectrocatalysis

Tungsten trioxide (WO₃), readily synthesized from ammonium paratungstate, is a promising material for photocatalysis and photoelectrocatalysis due to its ability to absorb visible light, low cost, and stability. rsc.org

Pristine tungsten trioxide has limitations, such as a relatively low energy density and a high recombination rate of photogenerated electron-hole pairs, which can limit its photocatalytic efficiency. chinatungsten.comresearchgate.net To overcome these drawbacks, various strategies have been developed to enhance the performance of WO₃-based photocatalysts. These methods include:

Surface hybridization with graphene: This enhances charge separation and transport. rsc.org

Noble metal deposition: Noble metals like silver (Ag) and gold (Au) can act as electron sinks, reducing recombination. rsc.orgresearching.cn

Semiconductor coupling: Forming heterojunctions with other semiconductors can improve charge separation and extend the light absorption range. rsc.org

Creating oxygen vacancies: Surface defects, such as oxygen vacancies, can be introduced through treatments like hydrogen plasma, which narrows the band gap and increases the quantum yield in the visible range. researchgate.net

For instance, WO₃/hexagonal platelet graphite (B72142) (HPG) nanocomposites, prepared using ammonium paratungstate as the tungsten source, have shown excellent performance in the degradation of p-nitrophenol under visible light. chinatungsten.com The enhanced efficiency is attributed to the synergistic effect between WO₃ and HPG, which promotes the separation of photogenerated electron-hole pairs. chinatungsten.com Similarly, creating oxygen vacancies on the surface of WO₃ nanoparticles through hydrogen plasma treatment has been shown to enhance the photocurrent density by an order of magnitude. researchgate.net

Table 3: Strategies to Enhance Photocatalytic Efficiency of WO₃

| Strategy | Mechanism | Reference |

| Surface hybridization with graphene | Enhances charge separation and transport | rsc.org |

| Noble metal deposition | Acts as an electron sink, reducing recombination | rsc.orgresearching.cn |

| Semiconductor coupling | Improves charge separation and extends light absorption | rsc.org |

| Creation of oxygen vacancies | Narrows the band gap and increases quantum yield | researchgate.net |

Strategies for Overcoming Charge Recombination in Photocatalytic Systems

One of the most effective strategies is the formation of heterojunctions, where WO₃ is coupled with another semiconductor, such as titanium dioxide (TiO₂). When WO₃ derived from the calcination of ammonium paratungstate is integrated with TiO₂, a synergistic effect is observed that promotes the separation of charge carriers. researchgate.net This is attributed to the favorable alignment of the band structures of the two materials. In a WO₃/TiO₂ heterojunction, photogenerated electrons tend to transfer from the WO₃ to the TiO₂, which inhibits their recombination with holes. This spatial separation of charges extends their lifetime, making them more available to participate in the desired chemical reactions.

The creation of these heterojunctions can be achieved through various synthesis methods, including sol-gel processes and hydrothermal treatments, where ammonium paratungstate serves as the tungsten source. researchgate.net The resulting composite materials exhibit enhanced photocatalytic activity for the degradation of organic pollutants under both UV and visible light irradiation. The introduction of tungsten from an ammonium paratungstate precursor into a TiO₂ matrix can lead to a decrease in the band gap energy of the composite material, allowing for greater absorption of the solar spectrum.

Furthermore, the creation of oxygen vacancies and phase junctions within the tungsten oxide structure, which can be controlled during the thermal decomposition of ammonium paratungstate, also serves as a strategy to enhance charge separation. These structural features can create built-in electric fields that further drive the separation of electrons and holes, leading to a significant improvement in photocatalytic performance for applications like water splitting.

Table 1: Research Findings on Overcoming Charge Recombination in Photocatalytic Systems

| Photocatalytic System | Precursor for WO₃ | Key Strategy for Charge Separation | Observed Outcome |

| WO₃/TiO₂ Heterojunction | Ammonium Paratungstate | Formation of a heterojunction promoting electron transfer from WO₃ to TiO₂. | Substantially reduced charge recombination and extended charge carrier lifetime. |

| Pt/TiO₂-WO₃ Composite | Ammonium Paratungstate Hydrate (B1144303) | Synergistic effect of WO₃ promoting charge separation and Pt promoting charge transfer. | Highest photoactivity achieved at 0.8 wt. % Pt, with a high surface area. |

| WO₃/Hexagonal Platelet Graphite (HPG) Nanocomposite | Ammonium Paratungstate | Synergy between WO₃ and HPG, leading to a large surface area and decreased band gap energy. | Excellent performance in the degradation of p-nitrophenol under visible light. |

Electrochemical Applications

The derivatives of this compound, primarily high-purity tungsten oxides, are integral to the development of next-generation electrochemical devices. These applications span from catalysts for fuel cells to advanced materials for energy storage.

In the realm of fuel cells, particularly proton-exchange membrane fuel cells (PEMFCs), platinum-based catalysts are the state-of-the-art. However, the high cost and susceptibility of platinum (Pt) to poisoning by carbon monoxide (CO) are significant barriers to widespread commercialization. Tungsten trioxide (WO₃), produced from the thermal decomposition of ammonium paratungstate, has emerged as a promising co-catalyst or support material for Pt.

The incorporation of WO₃ into Pt/C catalysts to form Pt/WO₃/C structures has been shown to significantly enhance both the electrocatalytic activity and the CO tolerance of the catalyst. This enhancement is attributed to a bifunctional mechanism where WO₃ facilitates the oxidation of CO at lower potentials than pure Pt, thereby freeing up active sites on the platinum surface for the hydrogen oxidation reaction. It has been reported that the electrocatalytic activity of a Pt/WO₃ based electrode can be twice as high as that of a conventional Pt on carbon electrode for the oxygen reduction reaction.

Ammonium paratungstate serves as a critical precursor in the synthesis of these advanced catalysts. The ability to produce high-purity and nanostructured WO₃ from APT allows for the creation of catalysts with a uniform dispersion of Pt nanoparticles and a strong interaction between the Pt and the WO₃ support. This leads to improved durability and performance of the fuel cell. Research has demonstrated that catalysts made of Pt nanoparticles supported on WO₃ exhibit excellent CO tolerance and higher catalytic activity.

Table 2: Research Findings on Fuel Cell Catalyst Development

| Catalyst | Precursor | Key Finding | Performance Enhancement |

| Pt/WO₃/C | Ammonium Paratungstate | WO₃ significantly enhances the electrocatalytic activity and anti-CO poisoning performance of Pt/C catalysts. | - |

| Pt nanoparticles on W₁₈O₄₉ NW/carbon paper | Not specified, but a tungsten-based material | Pt nanoparticles are well-dispersed on the surface of the W₁₈O₄₉ nanowires. | The size of Pt particles ranges from 2 to 4 nm. |

| Pt/WO₃ | Not specified, but a tungsten-based material | The electrocatalytic activity toward the oxygen reduction reaction was twice as high as that of Pt on carbon. | 2x higher activity |

Ammonium paratungstate is a key starting material for producing tungsten oxides that are being explored as high-performance anode materials for advanced lithium-ion batteries (LIBs). mdpi.com Tungsten trioxide (WO₃), in particular, has garnered significant attention due to its high theoretical capacity.

The conversion of ammonium paratungstate to nanostructured WO₃, such as nanorods, nanowires, and nanosheets, is a common strategy to improve the electrochemical performance of these anode materials. researchgate.netmdpi.com These nanostructures provide a larger surface area for reaction with lithium ions and can better accommodate the volume changes that occur during the charge and discharge cycles, which helps to improve the cycling stability of the battery.

Table 3: Research Findings on Energy Storage Devices

| Anode Material | Precursor for WO₃ | Key Performance Metric | Value |

| WO₃ nanorods | Sodium Tungstate (B81510) Dihydrate | Initial Discharge Capacity | 971.6 mAh g⁻¹ |

| WO₃ nanorods | Sodium Tungstate Dihydrate | Reversible Capacity after 60 cycles at 500 mA g⁻¹ | 472.3 mAh g⁻¹ |

| WO₃/C hybrid | Not specified, but a tungsten-based material | Reversible Capacity after 100 cycles at 100 mA g⁻¹ | 833.4 mAh g⁻¹ |

| WO₃/NC hybrid | Not specified, but a tungsten-based material | Reversible Capacity after 150 cycles at 0.1 A g⁻¹ | 588.2 mAh g⁻¹ |

| WO₃ nano-shuttles | Not specified, but a tungsten-based material | Reversible Capacity after 300 cycles at 500 mA g⁻¹ | 614.7 mA h g⁻¹ |

Polyoxometalate Pom Chemistry and Structural Diversity of Paratungstates

Structural Variants and Hydrate (B1144303) Phases of Ammonium (B1175870) Paratungstate

Ammonium paratungstate (APT) is not a single, invariant compound but can exist in several hydrate phases, each with a different number of water molecules incorporated into its crystal structure. The specific hydrate that crystallizes from an ammoniacal solution of tungstic acid is dependent on the temperature of the solution. wikipedia.org The most commercially significant form is the tetrahydrate, (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O. wikipedia.orgresearchgate.net

Other known hydrates include the pentahydrate, hexahydrate, heptahydrate, nonahydrate, and decahydrate. wikipedia.org When an ammoniacal solution of tungstic acid is concentrated, the hexahydrate form crystallizes at temperatures below 50°C. wikipedia.org Above this temperature, the pentahydrate or heptahydrate is more likely to form. wikipedia.org These different phases exhibit distinct crystal habits; for instance, the pentahydrate forms triclinic plates or prisms, while the heptahydrate appears as pseudorhombic needles. wikipedia.org The initial dehydration of the tetrahydrate upon heating leads to the formation of an anhydrous ammonium paratungstate before further decomposition occurs. researchgate.net

The core of these salts is the paratungstate B anion, correctly formulated as [H₂W₁₂O₄₂]¹⁰⁻. wikipedia.orgtungstate.net This anion is a dodecatungstate, meaning it contains twelve tungsten atoms. niscpr.res.in

Table 1: Hydrate Phases of Ammonium Paratungstate

| Hydrate Form | Chemical Formula | Crystallization Conditions | Crystal Habit |

|---|---|---|---|

| Hexahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·6H₂O | Forms below 50°C from ammoniacal tungstic acid solution. wikipedia.org | Not specified |

| Pentahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·5H₂O | Forms above 50°C from ammoniacal tungstic acid solution. wikipedia.org | Triclinic plates or prisms. wikipedia.org |

| Heptahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·7H₂O | Forms above 50°C from ammoniacal tungstic acid solution. wikipedia.org | Pseudorhombic needles. wikipedia.org |

| Tetrahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O | Most common commercial form. wikipedia.orgresearchgate.net | Monoclinic. cambridge.org |

| Decahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·10H₂O | Also a known hydrate phase. wikipedia.org | Not specified |

| Nonahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·9H₂O | Also a known hydrate phase. wikipedia.org | Not specified |

Interconversion Pathways Between Different Tungstate (B81510) Anions in Solution (e.g., Orthotungstate, Paratungstate, Metatungstate)

The formation of complex polyoxotungstate anions is typically initiated by the acidification of aqueous solutions containing the simple, monomeric orthotungstate anion (WO₄²⁻). niscpr.res.inmdpi.com This process involves the condensation of these basic tetrahedral units into larger, more complex structures. niscpr.res.in

The interconversion pathways are highly dependent on pH and concentration. Upon acidification, orthotungstate ions begin to polymerize. Early theories and observations suggested the formation of "Paratungstate A," proposed to have the formula [W₇O₂₄]⁶⁻. wikipedia.orgtungstate.netniscpr.res.in However, the existence of this species as a stable, discrete ion in solution could not be definitively confirmed by modern techniques like NMR spectroscopy. wikipedia.orgtungstate.net Instead, rapid acidification of tungstate solutions may initially form ill-defined colloidal hydrated tungsten oxides, which then quickly convert (in about 1 second) to a species identified as HW₆O₂₁⁵⁻, also referred to as paratungstate A. rsc.org

Further condensation and rearrangement in solution lead to the formation of the more stable and well-characterized "Paratungstate B" anion, [H₂W₁₂O₄₂]¹⁰⁻, which is the anion found in solid ammonium paratungstate hydrates. wikipedia.orgtungstate.netresearchgate.net The crystallization of APT from an ammonium isopolytungstate solution is driven by evaporation, which removes ammonia (B1221849) and water, causing a drop in pH and an increase in tungsten concentration, favoring the formation of the less soluble paratungstate B salt. tungsten-powder.com

Paratungstate can be converted to another important polyoxotungstate, the metatungstate anion, [H₂W₁₂O₄₀]⁶⁻. This conversion can be achieved through several methods. One common industrial process is the controlled thermal decomposition of solid ammonium paratungstate. Heating APT in a specific temperature range (around 210–265°C) causes it to lose some ammonia and water, transforming it into the more water-soluble ammonium metatungstate (AMT). tungsten-powder.comammonium-metatungstate.comtungsten-powder.com Alternatively, paratungstate can be converted to metatungstate in solution by adjusting the pH to a more acidic range (pH 3-5) with an acid like nitric acid and heating. ammonium-paratungstate.comgoogle.com

Influence of Precursor Cluster Structure on Final Product Phases

The structure of the initial tungstate clusters present in a solution significantly influences the crystallization pathway and the final solid-state product. The formation of ammonium paratungstate itself is a prime example, where the equilibrium in an ammonium isopolytungstate solution is shifted towards the formation of the paratungstate B anion ([H₂W₁₂O₄₂]¹⁰⁻) as conditions change (e.g., pH drop and increased concentration), leading to its crystallization due to low solubility. tungsten-powder.com

Broader studies in polyoxometalate chemistry show that the degree of order or disorder in precursor clusters is a critical factor for the kinetics of crystallization. For example, in the hydrothermal synthesis of wolframite-type tungstates (MWO₄), amorphous precursors transform into a disordered intermediate phase before the final crystalline product appears. nih.gov It was observed that a more disordered precursor phase leads to a longer reaction time to form the crystalline product, suggesting that the disorder in the precursor acts as a barrier to crystallization. nih.gov This principle underscores the importance of controlling the initial speciation in solution to direct the synthesis towards a desired final product phase. The transformation of a tungstate of yttria (Y) to a tungstate of zirconia (Zr) and the tungstate of yttria (Yb) is also an example of this. cambridge.org

Crystallography of Paratungstate Anions and Related Compounds

The crystal structure of ammonium paratungstate tetrahydrate, (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O, has been determined by X-ray crystallography. wikipedia.org The fundamental unit is the paratungstate B anion, [H₂W₁₂O₄₂]¹⁰⁻, which possesses C₂h symmetry. wikipedia.org This large anion is a complex cluster built from twelve tungsten-centered, edge-sharing {WO₆} octahedra. researchgate.net

Structurally, the anion is composed of two distinct types of trimeric tungsten-oxygen units: two capped {W₃O₁₃} trimers and two open angular {W₃O₁₄} trimers. The capped {W₃O₁₃} unit consists of three edge-sharing {WO₆} octahedra that share a common central µ₃-oxygen atom. In contrast, the open {W₃O₁₄} unit is formed by linearly linked {WO₆} octahedra without a common shared oxygen.

The paratungstate anion is part of a large family of polyoxometalates that includes other well-known structures like the Keggin and Dawson anions. The Keggin anion, with a general formula [XM₁₂O₄₀]ⁿ⁻, features a central heteroatom (like P⁵⁺ or Si⁴⁺) tetrahedrally coordinated to four oxygens, caged by twelve M-O octahedra (where M is typically Mo or W). researchgate.netwikipedia.org The Dawson anion, [X₂M₁₈O₆₂]ⁿ⁻, can be envisioned as being formed from the fusion of two fragments of a Keggin structure. researchgate.netwikipedia.org

Table 2: Crystallographic Data for Ammonium Paratungstate Tetrahydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O | wikipedia.org |

| Crystal System | Monoclinic | cambridge.org |

| Space Group | P2₁/n | cambridge.org |

| Z (formula units/cell) | 2 | cambridge.org |

| Calculated Density | 4.639 g/cm³ | cambridge.org |

| Anion Structure | [H₂W₁₂O₄₂]¹⁰⁻ | wikipedia.org |

| Anion Symmetry | C₂h | wikipedia.org |

Data corresponds to one of two refined unit cells for industrially produced APT tetrahydrate. cambridge.org

Role of Cations and Hydrogen Bonding in Crystal Structure and Hydration

The ten ammonium cations are essential for balancing the 10- charge of the [H₂W₁₂O₄₂]¹⁰⁻ anion. These cations, along with the water molecules, are located in the interstitial spaces within the crystal lattice, positioned between the large polyanions. researchgate.netresearchgate.net

A complex and extensive network of hydrogen bonds is formed, which is crucial for stabilizing the entire crystal structure. researchgate.net This network involves hydrogen bonds from the ammonium ions (N-H···O) and the water molecules (O-H···O) to the numerous oxygen atoms on the surface of the paratungstate anions. researchgate.netosti.gov In related structures like magnesium ammonium sulfate (B86663) hexahydrate, it has been shown that each water molecule can form hydrogen bonds to oxygen atoms of the sulfate anions, and the ammonium ions bond similarly. capes.gov.br The ammonium ion is a potent hydrogen bond donor. rsc.org This intricate web of interactions effectively links the anionic clusters and the interstitial cations and water molecules, creating a stable three-dimensional framework. researchgate.net The hydration state of the crystal is thus intimately linked to this hydrogen bonding network. osti.gov

Functional Materials Development Beyond Traditional Tungsten Products

Gas Sensing Materials Research

Ammonium (B1175870) paratungstate is a key raw material in the development of tungsten oxide-based gas sensing materials. chinatungsten.com Through processes like hydrothermal synthesis, APT is converted into tungsten oxide (WO₃) nanopowders, which exhibit promising characteristics for gas detection. chinatungsten.com These materials are noted for their high surface area and specific pore-size distribution, making them suitable for applications in gas sensors. chinatungsten.com

Research has demonstrated that tungsten oxide nanopowders derived from APT show high sensitivity and selectivity, particularly for ammonia (B1221849) (NH₃) and humidity at room temperature. chinatungsten.com For instance, a sensor fabricated from WO₃ nanobricks, synthesized hydrothermally from APT, exhibited a 75% response to 100 ppm of ammonia with a rapid response and recovery time of 8 and 5 seconds, respectively. chinatungsten.com The same sensor also showed a significant response to humidity. chinatungsten.com The synthesis process involves dissolving ammonium paratungstate in water with the aid of hydrochloric acid, followed by the addition of hydrogen peroxide and a hydrothermal reaction at elevated temperatures and subsequent calcination. chinatungsten.com This method is considered cost-effective and allows for the production of controlled nanostructures. chinatungsten.com

The resulting tungsten oxide is an n-type semiconductor, and its gas sensing mechanism is based on changes in its band structure upon interaction with gas molecules. chinatungsten.com The material's sensitivity makes it a candidate for monitoring various volatile organic compounds (VOCs) like ethanol, methanol, acetone, and toluene, though its highest selectivity has been observed for ammonia. chinatungsten.com

| Target Analyte | Concentration | Sensor Response | Response Time | Recovery Time |

| Ammonia (NH₃) | 100 ppm | 75% | 8 s | 5 s |

| Humidity | 20% RH | 32% | - | - |

Chromogenic Materials Development

Ammonium paratungstate is a precursor for producing ammonium metatungstate (AMT), a compound investigated for its use in chromogenic materials, particularly in electrochromic devices. nih.govnoahchemicals.com Electrochromic materials can dynamically change their optical properties, such as color and transparency, in response to an electrical stimulus. nih.govnih.gov This characteristic is highly desirable for applications like smart windows, which can help in energy conservation by controlling solar radiation. nih.govmdpi.com

One area of research involves the development of electrochromic solutions. A notable example is a device that uses a functional layer made from a mixture of ammonium metatungstate and iron (II) chloride solution. nih.gov This device operates without solid electrochromic sheets, and the electrolyte layer is integrated into the functional layer. nih.gov The electrochromic mechanism involves the reduction of tungstate (B81510) ions at one electrode and the oxidation of Fe²⁺ ions at the other, causing the material to color. nih.gov The process is reversible, with the generated Fe³⁺ ions oxidizing the reduced tungstate ions to return the device to its faded state. nih.gov